2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of indole, pyridine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiazole and pyridine groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
Uniqueness
2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of indole, pyridine, and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16N4O2S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-25-14-5-6-17-13(10-14)7-9-23(17)11-18(24)22-19-21-16(12-26-19)15-4-2-3-8-20-15/h2-10,12H,11H2,1H3,(H,21,22,24) |
InChI Key |
YXMVBBPPKHBZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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